molecular formula C5H4BrClN2O B1375919 2-Amino-5-bromo-6-chloropyridin-3-ol CAS No. 1131041-72-9

2-Amino-5-bromo-6-chloropyridin-3-ol

Cat. No. B1375919
M. Wt: 223.45 g/mol
InChI Key: CSRJZXCAZGYQGQ-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-6-chloropyridin-3-ol” is a chemical compound with the empirical formula C5H4BrClN2 . It has a molecular weight of 207.46 . The compound is also known by the synonyms “3-Amino-5-bromo-6-chloropyridine” and "5-Bromo-6-chloro-3-pyridinamine" .


Synthesis Analysis

The synthesis of substituted pyridines, such as “2-Amino-5-bromo-6-chloropyridin-3-ol”, can be achieved through various methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-bromo-6-chloropyridin-3-ol” can be represented by the SMILES string “Nc1cnc(Cl)c(Br)c1” and the InChI string "1S/C5H4BrClN2/c6-4-1-2-5(7)9-3-4/h1-2H,8H2" .


Chemical Reactions Analysis

The compound “2-Amino-5-bromo-6-chloropyridin-3-ol” can undergo various chemical reactions. For instance, it can be involved in palladium-catalyzed amination to form amino-2-chloropyridine . Additionally, it can participate in oxyfunctionalization reactions using whole cells of Burkholderia sp., converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

The compound “2-Amino-5-bromo-6-chloropyridin-3-ol” is a solid . It has a molecular weight of 223.46 g/mol.

Scientific Research Applications

Catalysis and Chemical Synthesis

Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated that 2-Amino-5-bromo-6-chloropyridin-3-ol can be used in selective amination processes catalyzed by a palladium-Xantphos complex. This method predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and isolated yield, showcasing its potential in chemical synthesis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Electrocatalytic Synthesis

A study by A. Gennaro, C. Sánchez-Sánchez, A. Isse, and V. Montiel (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using 2-Amino-5-bromo-6-chloropyridin-3-ol. This research highlights the compound's utility in electrosynthesis, particularly under mild conditions and with good yields (Gennaro et al., 2004).

Supramolecular Structures

Yuan Cheng et al. (2011) discussed the formation of supramolecular structures using derivatives of 2-Amino-5-bromo-6-chloropyridin-3-ol. Their study provides insights into the molecular-electronic structure and the role of hydrogen bonding in stabilizing these structures, which is significant for understanding molecular interactions in chemistry (Cheng et al., 2011).

Halogen Bonding in Macrocycles

P. Mocilac and J. Gallagher (2014) investigated the role of halogen bonding in the supramolecular assembly of bromo-substituted macrocycles involving 2-Amino-5-bromo-6-chloropyridin-3-ol. This research sheds light on the potential applications of the compound in the design of novel macrocyclic structures (Mocilac & Gallagher, 2014).

Molecular Modeling and Spectroscopy

J. S. Al-Otaibi (2015) conducted a study on the vibrational properties of 2-Amino-5-bromo-6-chloropyridin-3-ol using FT-IR and FT-Raman spectroscopy. This research is crucial for understanding the molecular structure and vibrational characteristics of the compound, which has implications in material science and molecular spectroscopy (Al-Otaibi, 2015).

Safety And Hazards

The compound “2-Amino-5-bromo-6-chloropyridin-3-ol” is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements associated with this compound are H301 - H318 .

Future Directions

The synthesis of substituted pyridines, such as “2-Amino-5-bromo-6-chloropyridin-3-ol”, has potential applications in the field of medicinal chemistry . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold can lead to the creation of novel pyridine-based derivatives with diverse functional groups . These derivatives can serve as important structural motifs in numerous bioactive molecules .

properties

IUPAC Name

2-amino-5-bromo-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c6-2-1-3(10)5(8)9-4(2)7/h1,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRJZXCAZGYQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856681
Record name 2-Amino-5-bromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-6-chloropyridin-3-ol

CAS RN

1131041-72-9
Record name 2-Amino-5-bromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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